2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid
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Overview
Description
2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is part of a broader class of thiazolo[4,5-B]pyridines, which are known for their diverse pharmacological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid typically involves the construction of the thiazole ring followed by its annulation to the pyridine ring. One common method starts with pyridine derivatives, which undergo a series of reactions to form the thiazole ring . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol . Substitution reactions could introduce various functional groups, such as halides or amines .
Scientific Research Applications
2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-B]pyridine: This compound shares the same core structure but lacks the cyclopropyl group.
Thiazolo[5,4-B]pyridine: This isomer has a different arrangement of the thiazole and pyridine rings.
Pyridinecarboxylic acids: These compounds have a carboxylic acid group attached to a pyridine ring but do not include the thiazole moiety.
Uniqueness
2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid is unique due to its specific combination of a cyclopropyl group, thiazole ring, and pyridine ring.
Properties
Molecular Formula |
C10H8N2O2S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-cyclopropyl-[1,3]thiazolo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c13-10(14)6-3-4-7-8(11-6)12-9(15-7)5-1-2-5/h3-5H,1-2H2,(H,13,14) |
InChI Key |
VWKOPIPDSFTIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(S2)C=CC(=N3)C(=O)O |
Origin of Product |
United States |
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